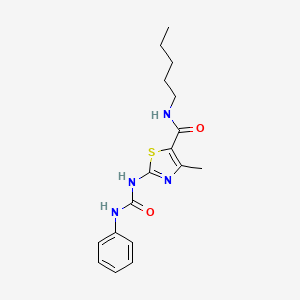
4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide” is a derivative of thiazole, a type of heterocyclic compound. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .作用機序
Target of Action
Thiazole derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, however, are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other molecules .
実験室実験の利点と制限
One of the main advantages of using 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide in lab experiments is its high selectivity and sensitivity for zinc ions. This compound can be used to study zinc homeostasis in cells and tissues, providing valuable insights into the role of zinc in various biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can affect its ability to penetrate cell membranes and interact with intracellular zinc ions.
将来の方向性
There are several future directions for research on 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide. One potential area of research is its use as a diagnostic tool for detecting zinc deficiencies in humans. This compound could also be used to study the role of zinc in various diseases, such as Alzheimer's disease and diabetes. Additionally, further research could be conducted to optimize the synthesis method and improve the solubility of the compound for more efficient use in lab experiments.
Conclusion
In conclusion, this compound is a valuable tool for studying zinc ions in biological systems. This compound has high selectivity and sensitivity for zinc ions, making it a safe and specific tool for studying zinc homeostasis in cells and tissues. Further research in this area could lead to valuable insights into the role of zinc in various biological processes and diseases.
合成法
The synthesis of 4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide involves the reaction of 4-methyl-5-(thiazol-2-yl)thiazole-2-carboxylic acid with pentyl isocyanate, followed by the reaction with phenyl isocyanate. The resulting compound is then purified to obtain the final product. This synthesis method has been optimized to achieve a high yield of the compound with high purity.
科学的研究の応用
4-methyl-N-pentyl-2-(3-phenylureido)thiazole-5-carboxamide has been studied for its potential applications in various scientific research fields. One of the primary areas of research is its use as a fluorescent probe for detecting zinc ions in biological systems. This compound has been shown to have high selectivity and sensitivity for zinc ions, making it a valuable tool for studying zinc homeostasis in cells.
特性
IUPAC Name |
4-methyl-N-pentyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-3-4-8-11-18-15(22)14-12(2)19-17(24-14)21-16(23)20-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPVUWHEKIJBAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)
![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)



![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)


![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-methylthiophene-2-carboxamide](/img/structure/B2404124.png)
